molecular formula C23H23FN4O4S B11210841 7-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

7-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B11210841
M. Wt: 470.5 g/mol
InChI Key: PXVUUZZYTMXMIE-UHFFFAOYSA-N
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Description

7-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, including the formation of the piperazine ring and the attachment of the fluorophenyl group. The reaction conditions often require the use of strong bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve strong acids or bases to facilitate the substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and fluorophenyl group are key structural features that enable binding to these targets, potentially inhibiting their activity or modulating their function . The exact pathways involved can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one lies in its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H23FN4O4S

Molecular Weight

470.5 g/mol

IUPAC Name

7-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C23H23FN4O4S/c24-15-3-5-16(6-4-15)26-8-10-27(11-9-26)21(29)2-1-7-28-22(30)17-12-19-20(32-14-31-19)13-18(17)25-23(28)33/h3-6,12-13H,1-2,7-11,14H2,(H,25,33)

InChI Key

PXVUUZZYTMXMIE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Origin of Product

United States

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